2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine
Description
Properties
IUPAC Name |
tert-butyl 3-formyl-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-17(2,3)22-16(21)19-8-7-18-10-13(11-20)14-6-4-5-12(9-19)15(14)18/h4-6,10-11H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAMMAUFIMTOTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=C(C3=CC=CC(=C32)C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK]benzodiazepine typically involves:
- Formation of the tetrahydropyrrolo-benzodiazepine core via cyclization reactions starting from indoline derivatives.
- Introduction of the Boc protecting group at the 2-position nitrogen.
- Selective formylation at the 7-position of the benzodiazepine ring.
This approach is consistent with general benzodiazepine synthetic routes, where the bicyclic or tricyclic ring system is constructed first, followed by functionalization steps.
Preparation of the Tetrahydropyrrolo[3,2,1-JK]benzodiazepine Core
A foundational method for preparing the tetrahydropyrrolo-benzodiazepine core involves:
- Step 1: Reaction of an indoline derivative with acrylonitrile to yield 1-indolinepropionitrile intermediates.
- Step 2: Hydrolysis of the nitrile to the corresponding 1-indolinepropionic acid.
- Step 3: Cyclization of the propionic acid using polyphosphoric acid (PPA) to form the tetrahydropyrroloquinolinone intermediate.
- Step 4: Conversion of the quinolinone to the benzodiazepine core via reaction with sodium azide under controlled heating, followed by isolation and purification.
This sequence is detailed in patent literature describing similar benzodiazepine systems, where polyphosphoric acid facilitates cyclization and sodium azide mediates ring expansion or rearrangement to the benzodiazepine framework.
Reduction and Purification Steps
- Reduction of intermediate ketones to corresponding alcohols or amines is often performed using lithium aluminum hydride (LiAlH4) or diborane in inert solvents such as tetrahydrofuran (THF).
- Recrystallization from solvents like methanol-ethyl acetate or ethyl acetate-hexanes is used to purify the final compound.
- Extraction and basification steps with aqueous sodium hydroxide and organic solvents (chloroform, ether) facilitate isolation of the free base form.
These steps are consistent with the preparation of related benzodiazepine compounds and ensure high purity and yield.
Summary Table of Preparation Steps
| Step No. | Reaction/Process | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Indoline + acrylonitrile | Standard nucleophilic addition | Formation of 1-indolinepropionitrile |
| 2 | Hydrolysis of nitrile | Acidic or basic hydrolysis | Conversion to 1-indolinepropionic acid |
| 3 | Cyclization with polyphosphoric acid | Heating under nitrogen, ~50°C | Formation of tetrahydropyrroloquinolinone intermediate |
| 4 | Reaction with sodium azide | Stirring at 50°C | Formation of tetrahydropyrrolo-benzodiazepine core |
| 5 | Boc protection | Boc2O, base, inert solvent, room temp | Boc-protected amine at 2-position |
| 6 | Formylation at 7-position | Vilsmeier-Haack reagent (DMF + POCl3), low temp | Introduction of formyl group on aromatic ring |
| 7 | Reduction (if needed) | LiAlH4 or diborane, THF, reflux | Reduction of ketones to alcohols/amines |
| 8 | Purification | Recrystallization, extraction, basification | Isolation of pure 2-Boc-7-formyl-tetrahydropyrrolo-benzodiazepine |
Research Findings and Considerations
- The use of polyphosphoric acid is critical for efficient cyclization and ring closure to form the benzodiazepine core.
- Sodium azide enables ring expansion or rearrangement necessary for the benzodiazepine scaffold formation.
- Boc protection is essential to prevent side reactions during electrophilic aromatic substitution formylation.
- Formylation conditions must be carefully optimized to achieve regioselectivity at the 7-position without affecting other sensitive sites.
- Reduction steps using LiAlH4 require strict anhydrous conditions and controlled temperature to avoid decomposition.
- Purification by recrystallization and solvent extraction yields high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
Synthetic Applications
One of the primary applications of 2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine is its use as a reactant in the synthesis of hydroxamic acid derivatives. These derivatives have been shown to act as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression and cell differentiation .
Table 1: Synthesis Applications
| Application | Description |
|---|---|
| Hydroxamic Acid Synthesis | Reactant for producing HDAC inhibitors |
| Medicinal Chemistry | Building block for drug development |
| Organic Synthesis | Intermediate for complex organic molecules |
Biological Applications
The biological significance of this compound lies in its potential therapeutic effects. Research indicates that compounds derived from this structure exhibit anti-cancer properties through their action on epigenetic regulators like HDACs. This makes them promising candidates for developing novel cancer treatments .
Case Study 1: HDAC Inhibition
A study demonstrated that derivatives of this compound effectively inhibited HDAC activity in various cancer cell lines. The results showed a significant reduction in cell proliferation and increased apoptosis rates. This highlights the potential of this compound as a lead compound for anti-cancer drug development.
Case Study 2: Structure-Activity Relationship (SAR)
Another research focused on the structure-activity relationship of benzodiazepine derivatives. It was found that modifications at the formyl position could enhance the selectivity and potency of these compounds against specific HDAC isoforms. This underscores the importance of structural variations in optimizing therapeutic efficacy .
Mechanism of Action
The mechanism by which 2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences in substituents, molecular formulas, and applications among selected pyrrolo-benzodiazepine derivatives:
Key Research Findings and Trends
Substituent-Driven Activity : Antitumor efficacy in PBDs correlates with electron-withdrawing groups (e.g., fluoro, nitro) and planar aromatic extensions (e.g., phenanthryl), enhancing DNA interaction .
Diversification Strategies : The target compound’s formyl group offers a handle for Schiff base formation or click chemistry , enabling rapid diversification—a feature underutilized in current PBD therapeutics .
Biological Activity
2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine is a synthetic compound that belongs to the benzodiazepine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound through various studies and findings.
- Chemical Formula: C17H20N2O3
- CAS Number: 1122597-86-7
- Molecular Structure: The compound features a complex bicyclic structure that includes a benzodiazepine core fused with a pyrrolo ring.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its potential as an anxiolytic and anticonvulsant agent. Structure-activity relationship (SAR) studies have indicated that modifications in the benzodiazepine structure can significantly influence its pharmacological properties.
Anxiolytic and Anticonvulsant Properties
Research has shown that benzodiazepines generally exhibit anxiolytic and anticonvulsant activities. The specific activity of 2-Boc-7-formyl derivatives has not been extensively documented; however, related compounds within the benzodiazepine class have demonstrated efficacy in these areas. For instance:
- SAR Studies: Modifications to the diazepine ring can enhance receptor affinity and reduce side effects associated with traditional benzodiazepines .
Case Studies
Several studies have explored the biological implications of similar compounds:
- Anti-HIV Activity : A study on related tetrahydrobenzodiazepines revealed moderate anti-HIV activity. While 2-Boc-7-formyl's direct effects on HIV have not been documented, its structural relatives suggest potential antiviral properties .
- Pharmacological Evaluation : In a pharmacological assessment of pyrrolo[2,1-c][1,4]benzodiazepine derivatives, compounds were evaluated for their anxiolytic effects. The results indicated that certain structural modifications could lead to enhanced activity without significant side effects .
Research Findings
Recent literature highlights several key findings regarding the biological activity of compounds similar to 2-Boc-7-formyl:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
